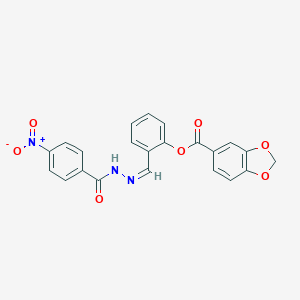
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a unique structure that includes a nitrobenzoyl group, a carbohydrazonoyl group, and a benzodioxole carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the nitrobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl 1,3-benzodioxole-5-carboxylate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, while ensuring the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the benzodioxole ring could yield various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may interact with active sites of enzymes, inhibiting their activity, while the benzodioxole ring may interact with other molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 4-ethoxybenzoate .
Uniqueness
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C22H15N3O7 |
|---|---|
Peso molecular |
433.4g/mol |
Nombre IUPAC |
[2-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H15N3O7/c26-21(14-5-8-17(9-6-14)25(28)29)24-23-12-16-3-1-2-4-18(16)32-22(27)15-7-10-19-20(11-15)31-13-30-19/h1-12H,13H2,(H,24,26)/b23-12- |
Clave InChI |
JMTCGHCDRXZDJB-FMCGGJTJSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3/C=N\NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-iodophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446867.png)



![5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE](/img/structure/B446872.png)
![5-[4-(Benzyloxy)-3-ethoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B446873.png)







